molecular formula C7H11N3 B573805 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine CAS No. 185796-58-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B573805
CAS No.: 185796-58-1
M. Wt: 137.186
InChI Key: DMGFKLHPPROGNY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is a chemical compound with the molecular formula C7H11N3 . It is a derivative of imidazopyridine, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, has been reported in the literature . The synthesis involves the condensation of carbohydrazide with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2 . This indicates that the compound has a tetrahydroimidazo[1,2-a]pyridine core with an amine group at the 6-position .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 152.2 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine serve as key intermediates in the synthesis of more complex molecules. The chemistry and properties of related heterocyclic compounds, including their preparation procedures, protonated/deprotonated forms, and complex compound formations, have been extensively reviewed. These reviews highlight the importance of such compounds in developing new materials with specific magnetic, spectroscopic, and electrochemical properties (Boča, Jameson, & Linert, 2011).

Medicinal Applications

Heterocyclic N-oxide derivatives, which are structurally related to this compound, have been highlighted for their medicinal applications. These compounds are involved in forming metal complexes, designing catalysts, and displaying various biological activities such as anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Catalysis and Organic Synthesis

The role of substituted amines containing heterocyclic groups in catalysis and organic synthesis has been reviewed, focusing on their ability to simulate structures similar to those found in biological systems and imitate the activity of superoxide dismutase (Zhan Jingan, 2008). Additionally, the synthesis of pyrimidine derivatives, which share a structural resemblance with this compound, has shown a broad range of anti-inflammatory effects and has been a subject of structure–activity relationship studies (Rashid et al., 2021).

Optoelectronic Materials

Compounds containing pyrimidine rings, related to the structure of interest, have been extensively studied for their applications in creating novel optoelectronic materials. These studies reveal the potential for using such heterocyclic frameworks in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFKLHPPROGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-58-1
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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